physicochemical properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
physicochemical properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its versatile chemical properties.[1] The compound 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine represents a molecule of significant interest, combining the functionalities of a halogenated pyridine with a substituted piperidine ether linkage. Such motifs are prevalent in pharmacologically active agents, making a thorough understanding of this compound's fundamental characteristics essential for its potential development.
The journey from a synthesized compound to a viable drug candidate is fundamentally governed by its physicochemical properties.[2][3] These parameters—ranging from solubility and lipophilicity to stability and solid-state form—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4]
This technical guide provides a comprehensive analysis of the core . While specific experimental literature for this exact molecule is limited, this document leverages predictive data from robust computational models and outlines field-proven, self-validating experimental protocols for its empirical characterization.[5] The methodologies described herein are grounded in established principles of pharmaceutical science, offering a robust framework for researchers and drug development professionals.[2][6]
Section 1: Molecular Identity and Structure
The unambiguous identification of a compound is the foundational step upon which all subsequent characterization is built. The structural features of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine are detailed below.
Chemical Structure:
The molecule consists of a pyridine ring chlorinated at the 2-position. An ether linkage at the 4-position connects it to the 4-hydroxy position of an N-methylpiperidine ring.
Table 1: Chemical Identifiers for 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine | PubChem |
| Molecular Formula | C₁₁H₁₅ClN₂O | [5] |
| Molecular Weight | 226.70 g/mol (Average) | [5] |
| Monoisotopic Mass | 226.0873 Da | [5] |
| SMILES | CN1CCC(CC1)OC2=CC(=NC=C2)Cl | [5] |
| InChIKey | XYSORHCTKOJKOD-UHFFFAOYSA-N | [5] |
Section 2: Core Physicochemical Properties: A Predictive and Methodological Overview
A molecule's behavior in a biological system is largely dictated by its fundamental physical and chemical properties. In early-stage development, a combination of predictive modeling and empirical testing is employed to build a comprehensive profile.[2][3]
Table 2: Summary of Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Implication in Drug Development |
| XlogP | 2.4 | Moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |
| pKa (Most Basic) | ~8.5 - 9.5 (Piperidine N) | The compound will be predominantly protonated and positively charged at physiological pH, impacting solubility and receptor interactions. |
| Aqueous Solubility | pH-dependent; higher in acidic media | Solubility will be a critical factor for oral absorption; formulation strategies may be required. |
| Physical State | Expected to be a solid at room temperature | Influences handling, formulation, and dissolution characteristics. |
Lipophilicity (logP/logD)
Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ADME properties. It governs the ability to cross biological membranes, plasma protein binding, and volume of distribution. The predicted XlogP of 2.4 for this molecule suggests it occupies a favorable region of chemical space—not so lipophilic as to cause solubility or metabolic instability issues, yet sufficient to facilitate membrane transit.[5]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
This protocol is a self-validating gold standard for determining lipophilicity.
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This step is crucial to prevent volume changes during the experiment.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).
-
Partitioning: In a glass vial, add a precise volume of the PBS (pH 7.4) and n-octanol phases. Spike with a small, known volume of the compound's stock solution.
-
Equilibration: Cap the vial and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample a known aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC-UV.
-
Calculation: The logD is calculated as: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH. For 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, the tertiary amine on the piperidine ring is the most basic center. Its pKa will dictate the compound's charge state in different physiological compartments, which profoundly affects solubility, permeability, and target binding.[4][6] Potentiometric titration is the most direct and reliable method for pKa determination.[6]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to achieve a final concentration of approximately 1-5 mM.
-
Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic center fully. Subsequently, perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Analysis: Record the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the first or second derivative.
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates.[2] Given that this compound has a basic center, its solubility is expected to be highly pH-dependent, increasing significantly in acidic environments where the piperidine nitrogen is protonated. Determining solubility at different pH values is therefore essential.[2]
Experimental Protocol: Kinetic Solubility Assessment by Nephelometry
-
Compound Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 6.5, 7.4).
-
Assay Execution: Using a liquid handling system, dispense the buffers into a 96-well microplate. Add a small volume of the DMSO stock solution to each well to initiate precipitation.
-
Measurement: Immediately place the plate in a nephelometer and measure the amount of light scattering over time. The point at which precipitation occurs (indicated by a sharp increase in light scattering) corresponds to the kinetic solubility limit.
-
Causality: This high-throughput method is chosen in early discovery to rapidly assess solubility across a pH range, guiding decisions on which compounds warrant more resource-intensive equilibrium solubility studies.
Section 3: Analytical & Spectroscopic Characterization Workflow
Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in any research and development pipeline.[1][7] A logical progression of analytical techniques provides a comprehensive and validated understanding of the material.
Caption: A typical workflow for the comprehensive characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy and methylene protons of the piperidine ring, and the N-methyl group.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic shifts for the chlorinated carbon on the pyridine ring and the carbons adjacent to the nitrogen and oxygen atoms.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[8] For this molecule, high-resolution mass spectrometry (HRMS) should yield a protonated molecular ion [M+H]⁺ at m/z 227.0946, consistent with the molecular formula C₁₁H₁₆ClN₂O⁺.[5]
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound.[7][9]
-
Methodology: A reverse-phase method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. The acidic modifier ensures the basic nitrogen is protonated, leading to sharp, symmetrical peaks.[9]
-
Detection: UV detection at multiple wavelengths and/or mass spectrometric detection (LC-MS) should be employed to ensure no impurities are missed.
Section 4: Solid-State Properties
The physical form of an active pharmaceutical ingredient can significantly impact its stability, dissolution rate, and bioavailability.[6]
Experimental Protocol: Melting Point and Thermal Analysis via DSC
Differential Scanning Calorimetry (DSC) provides information on the melting point, which is a key indicator of purity, and can reveal other thermal events like polymorphic transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrumentation: Place the pan in a calibrated DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.
Section 5: Stability and Safety Profile
Chemical Stability
Understanding a compound's stability is crucial for determining its shelf-life and potential degradation pathways.[2] Forced degradation studies are used to accelerate this process.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of the compound to a range of harsh conditions in parallel:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in solution
-
Photolytic: Exposure to UV light (ICH Q1B guidelines)
-
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), analyze the samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradants).
-
Interpretation: The results identify the conditions under which the compound is labile, providing critical information for formulation and storage.
Safety and Handling
While no specific MSDS exists for this compound, data from analogous chlorinated pyridine and piperidine compounds suggest a standard set of precautions.[10]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles.[10]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
Conclusion
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound with physicochemical properties that merit its consideration in drug discovery programs. Its predicted moderate lipophilicity and basic pKa suggest a profile that can be modulated for favorable ADME characteristics. The key challenges and opportunities in its development will revolve around its pH-dependent solubility and ensuring its solid-state form is stable and reproducible.
The experimental and analytical workflows detailed in this guide provide a robust, self-validating framework for the comprehensive characterization of this molecule. By systematically evaluating each property—from molecular identity and purity to solubility, stability, and solid-state behavior—researchers can make informed decisions, mitigate development risks, and unlock the full therapeutic potential of this promising chemical scaffold.
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- Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Compar
- 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. PubChemLite.
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- MATERIAL SAFETY D
- SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine. Fisher Scientific.
- Safety D
- EPA/NIH Mass Spectral D
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